molecular formula C9H5N3O6 B8273744 4-Hydroxy-3,6-dinitro-2(1H)-quinolinone CAS No. 54675-32-0

4-Hydroxy-3,6-dinitro-2(1H)-quinolinone

Cat. No.: B8273744
CAS No.: 54675-32-0
M. Wt: 251.15 g/mol
InChI Key: QGHNFWHYFACJLP-UHFFFAOYSA-N
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Description

4-Hydroxy-3,6-dinitro-2(1H)-quinolinone is a nitro-substituted quinolinone derivative characterized by hydroxyl (-OH) and nitro (-NO₂) groups at the 4-, 3-, and 6-positions of the quinoline core. Quinolinones are heterocyclic compounds with a fused benzene-pyridine ring system, and substitutions at specific positions significantly influence their chemical reactivity, physical properties, and biological activities.

Properties

CAS No.

54675-32-0

Molecular Formula

C9H5N3O6

Molecular Weight

251.15 g/mol

IUPAC Name

4-hydroxy-3,6-dinitro-1H-quinolin-2-one

InChI

InChI=1S/C9H5N3O6/c13-8-5-3-4(11(15)16)1-2-6(5)10-9(14)7(8)12(17)18/h1-3H,(H2,10,13,14)

InChI Key

QGHNFWHYFACJLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C(=O)N2)[N+](=O)[O-])O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

The positions and number of nitro groups differentiate 4-Hydroxy-3,6-dinitro-2(1H)-quinolinone from similar compounds:

Compound Name Substituents Key Structural Features
This compound 4-OH, 3-NO₂, 6-NO₂ Two nitro groups enhance electron-withdrawing effects, reducing electron density on the aromatic ring.
4-Hydroxy-3-nitro-2(1H)-quinolinone (CAS 15151-57-2) 4-OH, 3-NO₂ Single nitro group at C3; simpler synthesis but lower steric hindrance.
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one 4-OH, 3-Cl, 6-F Halogen substituents introduce steric bulk and modulate solubility.
4-Hydroxy-1-methyl-3-(5-oxo-pyrazolyl)-2(1H)-quinolinone 4-OH, 1-CH₃, 3-pyrazolyl Methyl and heterocyclic substituents enhance biological activity (e.g., antimicrobial).

Key Observations :

  • Nitro Groups: The dual nitro groups in this compound likely increase acidity at the 4-OH position due to resonance stabilization of the conjugate base .
  • Halogen vs. Nitro : Chloro/fluoro substituents (e.g., ) improve lipophilicity, whereas nitro groups enhance electrophilicity, favoring reactions like nucleophilic substitution.
Reactivity Patterns
  • Electrophilic Substitution : Nitro groups deactivate the aromatic ring, directing further substitutions to meta/para positions.
  • Nucleophilic Reactions: The 4-OH group in nitro-substituted quinolinones participates in hydrogen bonding and acts as a leaving group in alkylation reactions (e.g., methylation with CH₃I) .

Comparison :

  • Nitro-Substituted Derivatives : Enhanced antimicrobial activity due to nitro groups' electron-withdrawing effects, which disrupt microbial electron transport chains .
  • Dual Nitro Groups: this compound may exhibit superior potency but lower solubility compared to mono-nitro analogs.

Physicochemical Properties

Property This compound 4-Hydroxy-3-nitro-2(1H)-quinolinone 3-Chloro-6-fluoro-4-hydroxyquinolinone
Molecular Formula C₉H₅N₃O₆ (estimated) C₉H₆N₂O₄ C₉H₅ClFNO₂
Melting Point >250°C (predicted) 289–290°C 195–200°C
Solubility Low in water, moderate in DMSO Low in polar solvents Moderate in ethanol
IR Spectral Peaks 3447 cm⁻¹ (OH), 1625 cm⁻¹ (C=O) 1663 cm⁻¹ (C=O), 1567 cm⁻¹ (C=C) 3200 cm⁻¹ (NH), 1620 cm⁻¹ (C=N)

Notes:

  • Dual nitro groups in this compound reduce solubility but increase thermal stability.
  • Halogenated analogs (e.g., ) exhibit better solubility due to balanced lipophilicity.

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